molecular formula C8H10N4 B2449129 1-(2H-benzotriazol-5-yl)-N-methylmethanamine CAS No. 1340144-38-8

1-(2H-benzotriazol-5-yl)-N-methylmethanamine

Cat. No.: B2449129
CAS No.: 1340144-38-8
M. Wt: 162.196
InChI Key: NFSSTNVBEQLFQH-UHFFFAOYSA-N
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Description

1-(2H-benzotriazol-5-yl)-N-methylmethanamine, also known as BTA-MMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-MMA is a nitrogen-containing heterocycle that belongs to the class of benzotriazole derivatives. This compound has a wide range of potential applications in various fields, including materials science, biochemistry, and pharmacology.

Scientific Research Applications

  • Antimicrobial Activities : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, a related compound, have been synthesized and shown to possess variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

  • Environmental Studies : Benzotriazoles, including related compounds, are noted as pervasive organic micropollutants in aquatic environments. Their degradation mechanisms and transformation products have been studied, emphasizing their environmental impact (Huntscha et al., 2014).

  • Chemical Synthesis : The synthesis of various substituted pyrroles utilizing benzotriazolyl derivatives, including methods for both nucleophilic and electrophilic substitutions, highlights their role in chemical synthesis (Katritzky & Li, 1996).

  • Photochemical Applications : Studies on the photodecomposition of tris(benzotriazol-1-yl)methane, a related compound, reveal potential applications in photochemistry, including the synthesis of biphenyl derivatives (Androsov & Neckers, 2007).

  • Electrochromic Materials : Benzotriazole derivatives have been synthesized and evaluated for their electrochromic properties, indicating their potential use in various device applications (Rende et al., 2014).

  • Organic Reactions : The reactions of benzotriazole with aldehydes and thionyl chloride leading to the formation of various organic compounds have been explored, demonstrating its versatility in organic synthesis (Katritzky et al., 1987).

  • Crystal Structure Analysis : The crystal structure of 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, a stable isoindole derivative, has been investigated to understand its exceptional stability (Takahashi et al., 1994).

  • UV Absorber Studies : The oxidative phase I metabolism of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) in human liver microsomes has been studied, providing insights into the biotransformation of UV absorbers (Denghel et al., 2019).

  • Environmental Monitoring : The determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlights the environmental monitoring of these compounds (Zhang et al., 2011).

  • Synthetic Intermediate : The synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles as versatile synthetic intermediates demonstrates the application of benzotriazole derivatives in organic synthesis (Katritzky & Li, 1996).

Properties

IUPAC Name

1-(2H-benzotriazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSSTNVBEQLFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340144-38-8
Record name [(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
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